An In-depth Technical Guide to 4-Chloro-1-(difluoromethyl)-3-iodo-1H-pyrazole: Synthesis, Properties, and Applications
An In-depth Technical Guide to 4-Chloro-1-(difluoromethyl)-3-iodo-1H-pyrazole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-chloro-1-(difluoromethyl)-3-iodo-1H-pyrazole, a halogenated and N-difluoromethylated pyrazole derivative of significant interest in medicinal and agrochemical research. While this specific molecule is not extensively documented in publicly available literature, this guide, grounded in established principles of pyrazole chemistry, extrapolates its physicochemical properties, proposes a detailed synthetic pathway, and discusses its potential reactivity and applications. By synthesizing information from related compounds, this document aims to serve as a valuable resource for researchers working with novel pyrazole-based scaffolds.
Introduction: The Significance of Polysubstituted Pyrazoles
The pyrazole nucleus is a privileged scaffold in drug discovery and agrochemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and fungicidal properties.[1] The introduction of specific substituents onto the pyrazole ring allows for the fine-tuning of a molecule's steric and electronic properties, thereby influencing its biological target affinity and metabolic stability.
The subject of this guide, 4-chloro-1-(difluoromethyl)-3-iodo-1H-pyrazole, incorporates three key functional groups that are expected to modulate its chemical behavior and biological activity:
-
4-Chloro Substituent: The presence of a chlorine atom at the 4-position influences the electronic nature of the pyrazole ring and can provide a site for further functionalization.
-
3-Iodo Substituent: The iodine atom at the 3-position is a versatile handle for various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of diverse molecular fragments.[2]
-
1-(Difluoromethyl) Group: The N-difluoromethyl group is a bioisostere for a hydroxyl or thiol group and can enhance metabolic stability, membrane permeability, and binding affinity.[3][4]
This guide will delve into the anticipated characteristics and synthetic strategies for this promising, yet under-documented, chemical entity.
Physicochemical and Spectroscopic Properties (Predicted)
Based on the known properties of related halogenated and N-difluoromethylated pyrazoles, the following characteristics for 4-chloro-1-(difluoromethyl)-3-iodo-1H-pyrazole can be predicted.
Predicted Physicochemical Properties
| Property | Predicted Value | Justification |
| Molecular Formula | C₄H₂ClF₂IN₂ | Based on the chemical structure. |
| Molecular Weight | ~306.4 g/mol | Calculated from the atomic weights of the constituent elements. |
| Appearance | White to off-white solid | Halogenated pyrazoles are typically crystalline solids at room temperature.[5][6] |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, acetone); sparingly soluble in water. | The presence of halogens and the organic scaffold suggests good solubility in organic media. |
| Melting Point | Moderately high | The planar, halogenated aromatic structure would likely lead to a relatively high melting point due to crystal lattice packing. |
| LogP | 2.5 - 3.5 | The combined hydrophobicity of the chloro, iodo, and difluoromethyl groups would contribute to a positive LogP value. |
Predicted Spectroscopic Data
-
¹H NMR: A single peak in the aromatic region corresponding to the C5-proton of the pyrazole ring. A characteristic triplet for the CHF₂ proton due to coupling with the two fluorine atoms.
-
¹³C NMR: Four distinct signals for the pyrazole ring carbons. The carbon bearing the iodine will be shifted upfield compared to the other carbons. A triplet for the CHF₂ carbon due to C-F coupling.
-
¹⁹F NMR: A doublet for the two equivalent fluorine atoms due to coupling with the proton of the difluoromethyl group.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observable, along with characteristic isotopic patterns for chlorine. Fragmentation may involve the loss of iodine and the difluoromethyl group.
-
Infrared (IR) Spectroscopy: Characteristic peaks for C-H, C-N, C-Cl, C-I, and C-F bond stretching and bending vibrations are expected.[6][7]
Synthesis of 4-Chloro-1-(difluoromethyl)-3-iodo-1H-pyrazole: A Proposed Pathway
A plausible and efficient synthetic route to the target molecule can be designed based on established methodologies for the synthesis of polysubstituted pyrazoles.[8][9][10][11] The proposed synthesis involves a multi-step sequence starting from a readily available pyrazole precursor.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 4-chloro-1-(difluoromethyl)-3-iodo-1H-pyrazole.
Step-by-Step Experimental Protocol
Step 1: Chlorination of 1H-Pyrazole to 4-Chloro-1H-pyrazole
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Rationale: Direct chlorination of the pyrazole ring is a common method. The 4-position is generally the most susceptible to electrophilic substitution.
-
Protocol:
-
To a solution of 1H-pyrazole in a suitable solvent (e.g., chloroform or acetic acid), add a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, quench the reaction with a suitable reagent (e.g., sodium thiosulfate solution if SO₂Cl₂ is used).
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 4-chloro-1H-pyrazole.
-
Step 2: Iodination of 4-Chloro-1H-pyrazole to 4-Chloro-3-iodo-1H-pyrazole
-
Rationale: With the 4-position blocked, electrophilic iodination is expected to occur at either the 3 or 5-position. Under controlled conditions, regioselective iodination can be achieved.
-
Protocol:
-
Dissolve 4-chloro-1H-pyrazole in a suitable solvent (e.g., acetonitrile or DMF).
-
Add an iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl).[12][13]
-
Stir the reaction at room temperature or with heating. The reaction progress should be monitored carefully to avoid di-iodination.
-
After completion, quench any remaining iodinating agent with sodium thiosulfate solution.
-
Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography to isolate 4-chloro-3-iodo-1H-pyrazole.
-
Step 3: N-Difluoromethylation of 4-Chloro-3-iodo-1H-pyrazole
-
Rationale: The N-H proton of the pyrazole can be deprotonated with a base, and the resulting anion can be reacted with a difluoromethylating agent.
-
Protocol:
-
In an inert atmosphere, dissolve 4-chloro-3-iodo-1H-pyrazole in a dry aprotic solvent like DMF or THF.
-
Add a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the pyrazole nitrogen.
-
Introduce a difluoromethylating agent, for example, sodium chlorodifluoroacetate (ClCF₂COONa) with a catalyst or a Ruppert-Prakash-type reagent (TMSCF₃ with a fluoride source).[14]
-
Heat the reaction mixture to facilitate the reaction. Monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the reaction with water.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product, 4-chloro-1-(difluoromethyl)-3-iodo-1H-pyrazole, by column chromatography.
-
Chemical Reactivity and Synthetic Utility
The presence of both chloro and iodo substituents on the pyrazole ring, along with the N-difluoromethyl group, imparts a unique reactivity profile to this molecule, making it a valuable building block in organic synthesis.
Cross-Coupling Reactions at the 3-Position
The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for selective functionalization at the 3-position.
Caption: Potential cross-coupling reactions of 4-chloro-1-(difluoromethyl)-3-iodo-1H-pyrazole.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base will introduce aryl or heteroaryl groups at the 3-position.
-
Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes will yield 3-alkynylpyrazole derivatives.[2]
-
Heck Coupling: Reaction with alkenes under palladium catalysis can be used to introduce alkenyl substituents.
-
Buchwald-Hartwig Amination: Palladium-catalyzed amination can be employed to form 3-aminopyrazole derivatives.
Reactions at the 4-Position
While less reactive than the C-I bond, the C-Cl bond can also participate in cross-coupling reactions under more forcing conditions or with specific catalyst systems. This allows for sequential functionalization of the pyrazole ring.
Potential Applications
Given the known biological activities of related pyrazole derivatives, 4-chloro-1-(difluoromethyl)-3-iodo-1H-pyrazole is a promising scaffold for the development of new therapeutic agents and agrochemicals.
-
Medicinal Chemistry: The core structure is present in several succinate dehydrogenase inhibitor (SDHI) fungicides.[15][16] The ability to introduce diverse substituents at the 3-position via cross-coupling makes this an attractive intermediate for generating libraries of compounds for screening against various biological targets.
-
Agrochemicals: Many commercial pesticides and herbicides contain a pyrazole core. The unique combination of substituents in this molecule could lead to the discovery of new agrochemicals with improved efficacy and safety profiles.[17]
-
Materials Science: Polysubstituted pyrazoles can be used as ligands in coordination chemistry and as building blocks for functional materials.
Safety and Handling
Detailed toxicological data for 4-chloro-1-(difluoromethyl)-3-iodo-1H-pyrazole is not available. However, based on the reactivity of the functional groups, it should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.
Conclusion
4-Chloro-1-(difluoromethyl)-3-iodo-1H-pyrazole represents a highly versatile and synthetically valuable building block. While direct experimental data for this specific compound is scarce, this guide provides a robust framework for its synthesis, predicts its key properties, and outlines its potential applications based on the well-established chemistry of pyrazoles. The strategic placement of chloro, iodo, and difluoromethyl groups offers a multitude of opportunities for the development of novel, high-value molecules in the fields of drug discovery, agrochemistry, and materials science.
References
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